molecular formula C12H15NO B263334 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide

2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide

Cat. No. B263334
M. Wt: 189.25 g/mol
InChI Key: UDLXZHBQFOOVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide, also known as MPA, is a synthetic compound that belongs to the family of phenylacetamides. MPA is a popular research chemical that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been shown to exhibit neuroprotective effects and enhance cognitive function. In pharmacology, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been investigated for its potential as a novel antidepressant and anxiolytic agent. In medicinal chemistry, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been used as a scaffold for the development of new drugs targeting various diseases.

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is not fully understood. However, it is believed to act as a selective inhibitor of the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has also been shown to modulate the activity of various receptors, including the serotonin 5-HT2A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been found to increase locomotor activity and induce hyperthermia. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has also been shown to enhance memory consolidation and improve learning in various behavioral tasks. Additionally, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex, suggesting its potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is its potential for abuse and addiction, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research on 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide. One potential direction is the development of new drugs based on the 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide scaffold for the treatment of various diseases, including depression, anxiety, and neurodegenerative disorders. Another direction is the investigation of the long-term effects of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide on cognitive function and behavior. Additionally, the potential for 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide to interact with other neurotransmitter systems, such as the glutamatergic system, warrants further investigation.
Conclusion:
In conclusion, 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide involves the reaction of 2-methylphenylacetic acid with propargyl bromide in the presence of a base, followed by reductive amination. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. The exact mechanism of action of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of dopamine and norepinephrine reuptake. 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide has a range of biochemical and physiological effects and has been found to enhance cognitive function and memory consolidation. The use of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide in lab experiments has advantages and limitations, and future directions for research include the development of new drugs based on the 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide scaffold and the investigation of its long-term effects on cognitive function and behavior.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide involves the reaction of 2-methylphenylacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then converted into 2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide through the process of reductive amination using sodium cyanoborohydride.

properties

Product Name

2-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(2-methylphenyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C12H15NO/c1-3-8-13-12(14)9-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,13,14)

InChI Key

UDLXZHBQFOOVOT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NCC=C

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCC=C

Origin of Product

United States

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